2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine, azepane, pyridine, and pyridazinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and azepane intermediates, followed by their sulfonylation and subsequent coupling with pyridine and pyridazinone derivatives. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one
- 2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Uniqueness
2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of azetidine, azepane, pyridine, and pyridazinone moieties. This structural diversity contributes to its potential for diverse biological activities and applications in various fields of research and industry.
Properties
IUPAC Name |
2-[1-(azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18-6-5-17(15-7-9-19-10-8-15)20-23(18)16-13-22(14-16)27(25,26)21-11-3-1-2-4-12-21/h5-10,16H,1-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTUXDLJBYUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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